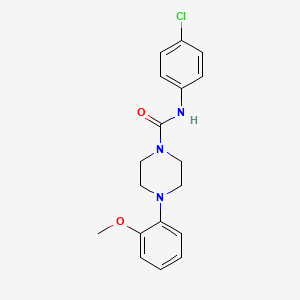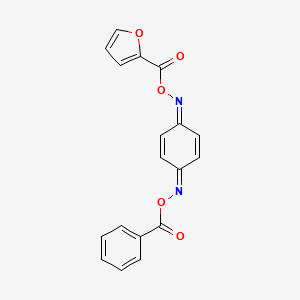![molecular formula C16H14N2O2S B5586307 2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)
2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one" is a compound involved in various synthetic pathways, particularly in the creation of heterocyclic compounds that have shown potential in pharmacological activities. The compound is a part of the thieno[3,2-d]pyrimidine family, known for its chemical versatility and potential in drug discovery.
Synthesis Analysis
The synthesis of compounds related to "2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one" involves several key reactions, including cycloadditions, ring transformations, and substitutions. For instance, 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines react with secondary cycloaliphatic amines to produce compounds with inhibitory activity against different lipoxygenases, showcasing the utility of these synthetic pathways in producing biologically active molecules (Vieweg et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often features a bicyclic system, with derivatives showing variations in substitution patterns that impact their chemical and physical properties. X-ray crystallography has been used to determine the structures of similar compounds, providing insight into their configuration and conformation (Bremner et al., 1988).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including electrophilic additions, cycloadditions, and nucleophilic substitutions. For example, the oxidative additions with 1,4-dihydropyridines lead to hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, demonstrating the reactivity of the pyridine and oxazine moieties in facilitating ring closure and expansion reactions (Kumar et al., 2011).
Physical Properties Analysis
The physical properties of "2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one" and related compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, which is crucial for its application in synthesis and drug formulation.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are defined by the functional groups present in the molecule. The presence of the oxazinone moiety and pyridinyl substituent contributes to the compound's unique reactivity patterns, enabling its involvement in diverse chemical transformations aimed at synthesizing novel heterocyclic compounds with potential biological activities.
For a comprehensive exploration of the synthesis, structure, and properties of related compounds, the following references provide detailed insights: (Vieweg et al., 1992), (Bremner et al., 1988), (Kumar et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
5-pyridin-3-yl-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16-13-11-6-2-1-3-7-12(11)21-15(13)18-14(20-16)10-5-4-8-17-9-10/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWHHWRRVRGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)OC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5586241.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5586272.png)



![1-(3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5586289.png)
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]decane](/img/structure/B5586313.png)
![(2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5586325.png)
![9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)